5-trans U-46619

Description

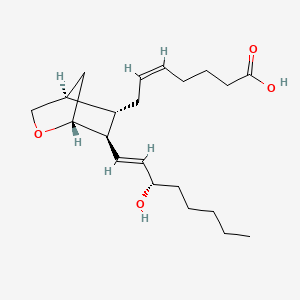

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-BRSNVKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028475 | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-40-1 | |

| Record name | U 46619 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-trans U-46619: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and a stereoisomer of the well-characterized thromboxane A2 (TXA2) mimetic, U-46619.[1] While often considered a minor impurity in commercial preparations of U-46619, 5-trans U-46619 itself exhibits biological activity, primarily as an agonist of the thromboxane A2 receptor (TP receptor).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by 5-trans U-46619, making it a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

The chemical identity of 5-trans U-46619 is defined by its specific stereochemistry. Its systematic IUPAC name is (5E)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid. The key distinction from its more prevalent isomer, U-46619, lies in the trans configuration of the double bond at the 5th position of the heptenoic acid chain.

Physicochemical Data

A summary of the key physicochemical properties of 5-trans U-46619 and its parent compound U-46619 is presented below for comparative analysis.

| Property | 5-trans U-46619 | U-46619 |

| CAS Number | 330796-58-2 | 56985-40-1 |

| Molecular Formula | C₂₁H₃₄O₄ | C₂₁H₃₄O₄ |

| Molecular Weight | 350.5 g/mol | 350.49 g/mol |

| Appearance | Not explicitly specified, likely a solution | Colorless liquid or powder |

| Purity | Typically ≥98% | Typically ≥98% |

| Solubility | Soluble in methyl acetate, DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml) | Soluble in methyl acetate, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml) |

| Storage | Store at -20°C | Store at -20°C |

Biological Activity and Signaling Pathways

As a thromboxane A2 receptor agonist, 5-trans U-46619 mimics the actions of the endogenous ligand, thromboxane A2. Its biological effects are primarily mediated through the activation of TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and cell-type specific, but generally converge on pathways that regulate intracellular calcium levels and the contractility of smooth muscle.

Gq-PLC-Calcium Signaling Pathway

The canonical signaling pathway initiated by the activation of TP receptors involves the coupling to Gq proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This sharp increase in intracellular calcium is a critical event in many cellular responses, including platelet aggregation and smooth muscle contraction.

RhoA/Rho Kinase (ROCK) Signaling Pathway

In addition to the Gq-PLC pathway, TP receptor activation is strongly linked to the RhoA/Rho kinase (ROCK) signaling cascade, particularly in vascular smooth muscle cells. This pathway plays a crucial role in sensitizing the contractile apparatus to calcium. Activated RhoA stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, resulting in enhanced and prolonged smooth muscle contraction, even at sub-maximal calcium concentrations.

Experimental Protocols

The biological effects of 5-trans U-46619 can be investigated using a variety of in vitro and ex vivo experimental models. Given its action as a thromboxane A2 receptor agonist, protocols established for U-46619 are directly applicable.

Vasoconstriction Assay in Isolated Arteries

This assay is used to determine the contractile effect of 5-trans U-46619 on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Segments of arteries (e.g., human subcutaneous resistance arteries, rat aorta) are dissected and mounted in a wire myograph system.[2] The myograph measures isometric tension.

-

Equilibration: The arterial rings are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

-

Viability Check: The viability of the arterial segments is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).

-

Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of 5-trans U-46619 are added to the organ bath, and the resulting increase in tension is recorded.[2]

-

Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Platelet Aggregation Assay

This assay measures the ability of 5-trans U-46619 to induce the aggregation of platelets.

Methodology:

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

-

Light Transmission Aggregometry (LTA): The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[3]

-

Agonist Addition: A baseline is established, and then 5-trans U-46619 is added to the PRP to induce aggregation.

-

Data Recording and Analysis: The change in light transmission over time is recorded, and the maximal aggregation percentage is determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 5-trans U-46619 for the TP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the TP receptor are prepared from a suitable source (e.g., platelets, transfected cell lines).

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the TP receptor (e.g., [³H]-U-46619) in the presence of varying concentrations of unlabeled 5-trans U-46619.[4]

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[4]

-

Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition binding curve, from which the inhibition constant (Ki) of 5-trans U-46619 can be calculated. This value represents the affinity of the compound for the receptor.

Conclusion

5-trans U-46619, while often overlooked as an isomer of U-46619, is a potent thromboxane A2 receptor agonist with significant biological activity. Its ability to activate the Gq-PLC-calcium and RhoA/ROCK signaling pathways makes it a valuable tool for studying the physiological and pathophysiological roles of the thromboxane system. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of this compound in various biological systems. A thorough understanding of the chemical properties and signaling mechanisms of 5-trans U-46619 will undoubtedly contribute to the advancement of research in areas such as cardiovascular disease, thrombosis, and inflammation.

References

- 1. 美国GlpBio - 5-trans U-46619 | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. reprocell.com [reprocell.com]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. Characterization of the Prostaglandin H2 Mimic: Binding to the Purified Human Thromboxane A2 Receptor in Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619 and its Isomer, U-46619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent thromboxane A2 (TP) receptor agonist, U-46619, and its lesser-studied isomer, 5-trans U-46619. This document details their interaction with the TP receptor, subsequent downstream signaling cascades, and the resulting physiological effects, with a focus on platelet aggregation and smooth muscle contraction. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction to U-46619 and 5-trans U-46619

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It is a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological effects of thromboxane A2, a key mediator in thrombosis and hemostasis.[1][2] These effects primarily include the induction of platelet aggregation and the contraction of vascular smooth muscle.[1]

5-trans U-46619 is the geometric isomer of U-46619, differing in the configuration of the double bond at the 5th carbon position. It is often present as a minor impurity (2-5%) in commercially available preparations of U-46619.[3] While the biological activity of U-46619 is extensively documented, 5-trans U-46619 is less characterized. The primary reported activity of 5-trans U-46619 is the inhibition of microsomal prostaglandin E2 synthase (mPGES), where it was found to be about half as potent as the 5-cis version (U-46619).[3]

Receptor Binding and Affinity

U-46619 exerts its effects by binding to the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Radioligand binding assays using [3H]-U-46619 have been instrumental in characterizing this interaction.

Quantitative Data: Receptor Binding Affinity

| Ligand | Preparation | Radioligand | K_d (nM) | B_max (fmol/mg protein) | Reference |

| U-46619 | Pig Aorta Smooth Muscle Membranes | [3H]-U-46619 | 42 - 68 | 87.8 | [4] |

| U-46619 | Washed Human Platelets | [3H]-U-46619 | 41 ± 9 (High-affinity) | 19.4 ± 5.3 fmol/10^7 platelets | [5] |

| U-46619 | Washed Human Platelets | [3H]-U-46619 | 1460 ± 470 (Low-affinity) | - | [5] |

Downstream Signaling Pathways

Upon binding to the TP receptor, U-46619 initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a critical event for both platelet aggregation and smooth muscle contraction. DAG, along with elevated [Ca2+]i, activates Protein Kinase C (PKC).

Furthermore, U-46619-mediated TP receptor activation stimulates the RhoA/Rho-kinase signaling pathway, which contributes to the sensitization of the contractile apparatus to Ca2+ in smooth muscle cells.[6] The activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 has also been reported as a downstream consequence of TP receptor stimulation by U-46619.[6]

Signaling Pathway Diagram

Caption: U-46619 signaling pathway in platelets and smooth muscle cells.

Physiological Effects and Potency

The primary physiological responses to U-46619 are platelet aggregation and smooth muscle contraction, making it a valuable tool for studying these processes.

Quantitative Data: Functional Potency (EC50 values)

| Effect | Tissue/Cell Type | Species | EC50 (µM) | Reference |

| Platelet Shape Change | Platelets | Human | 0.013 | [6] |

| Platelet Aggregation | Platelets | Human | 0.58 | [6] |

| Serotonin Release | Platelets | Human | 0.536 | [5] |

| Fibrinogen Receptor Binding | Platelets | Human | 0.53 | [5] |

| Myosin Light Chain Phosphorylation | Platelets | Human | 0.057 | [5] |

| Vasoconstriction | General | - | 0.035 |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of U-46619 are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of U-46619 for the TP receptor.

Caption: Workflow for a radioligand binding assay with [3H]-U-46619.

-

Membrane Preparation:

-

Isolate platelets from whole blood by differential centrifugation or prepare microsomes from smooth muscle tissue by homogenization and ultracentrifugation.

-

Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of [3H]-U-46619.

-

For determination of non-specific binding, add a high concentration of unlabeled U-46619 (e.g., 10 µM) to a parallel set of tubes.

-

Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Platelet Aggregation Assay

This functional assay measures the ability of U-46619 to induce platelet aggregation.

Caption: Workflow for a platelet aggregation assay using U-46619.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

After a brief pre-incubation, add a known concentration of U-46619 to the PRP.

-

Record the change in light transmission, which corresponds to the degree of platelet aggregation, for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximal percentage of aggregation for each concentration of U-46619.

-

Plot the concentration-response curve and calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.

-

Vascular Smooth Muscle Contraction Assay

This assay measures the contractile response of isolated blood vessels to U-46619.

Caption: Workflow for a vascular smooth muscle contraction assay.

-

Tissue Preparation:

-

Euthanize the experimental animal according to approved ethical guidelines.

-

Carefully dissect the desired blood vessel (e.g., thoracic aorta) and place it in cold physiological salt solution (e.g., Krebs-Henseleit solution).

-

Clean the vessel of adherent connective tissue and cut it into rings of a specific width (e.g., 2-4 mm).

-

-

Isometric Tension Recording:

-

Mount the vessel rings between two hooks in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect one hook to a force-displacement transducer to record isometric tension.

-

Apply an optimal resting tension to the vessel rings and allow them to equilibrate for a period of time (e.g., 60-90 minutes).

-

-

Experimental Procedure:

-

After equilibration, induce a reference contraction with a depolarizing agent (e.g., KCl) to check for tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

Add cumulative concentrations of U-46619 to the organ bath and record the contractile response.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Construct a concentration-response curve and calculate the EC50 value for U-46619.

-

Conclusion

U-46619 is a well-established and potent thromboxane A2 receptor agonist that serves as an invaluable tool for investigating the roles of the TP receptor in health and disease. Its mechanism of action involves binding to the TP receptor, leading to the activation of Gq-PLC-IP3/DAG signaling, an increase in intracellular calcium, and the activation of the RhoA/Rho-kinase pathway. These signaling events culminate in robust platelet aggregation and smooth muscle contraction. In contrast, its isomer, 5-trans U-46619, is less studied, with its primary known activity being the inhibition of microsomal prostaglandin E2 synthase. Further research is warranted to fully elucidate the pharmacological profile of 5-trans U-46619 and its potential interactions with the TP receptor and other signaling pathways. This guide provides a comprehensive foundation for researchers and drug development professionals working with these compounds.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. 美国GlpBio - 5-trans U-46619 | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 4. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

The Biological Activity of 5-trans U-46619: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 5-trans U-46619, a geometric isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619. While U-46619 is extensively characterized and widely used as a stable synthetic analog of prostaglandin H2 (PGH2), data on the biological activity of its 5-trans isomer is exceedingly scarce. This document summarizes the available information, highlighting its identification as a minor impurity in U-46619 preparations and its known, albeit limited, biological effects. The significant knowledge gap concerning the pharmacology of 5-trans U-46619 is also addressed, providing a clear perspective for future research endeavors.

Introduction: The U-46619 Isomers

U-46619, chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, is a cornerstone tool in prostanoid research. Its 5-cis double bond is a key structural feature for its potent agonistic activity at the thromboxane A2 (TP) receptor, leading to a wide range of physiological effects, including platelet aggregation and smooth muscle contraction.[1] In contrast, 5-trans U-46619, also referred to as 5,6-trans U-46619, is the geometric isomer with a trans configuration at the 5,6-double bond.[2]

Commercial preparations of U-46619 typically contain 5-trans U-46619 as a minor impurity, generally constituting 2-5% of the total compound.[3] This has led to some investigation into its distinct biological properties to understand its potential contribution to the observed effects of technical-grade U-46619.

Known Biological Activity: Inhibition of Prostaglandin E Synthase

To date, the only separately tested and published biological activity of 5-trans U-46619 is its inhibitory effect on microsomal prostaglandin E2 synthase (mPGES).[2][3] In a study by Quraishi et al. (2002), 5-trans U-46619 was found to be an inhibitor of this enzyme, which is involved in the inflammatory cascade.[4] However, its potency was approximately half that of its 5-cis counterpart, U-46619, in the same assay.[3]

This finding suggests that the 5-trans isomer may possess anti-inflammatory properties, a stark contrast to the pro-inflammatory and pro-thrombotic actions mediated by the TP receptor agonism of U-46619.

Uncharacterized Thromboxane A2 Receptor Activity

Crucially, there is a complete lack of published data regarding the activity of 5-trans U-46619 at the thromboxane A2 (TP) receptor. The potent agonism of U-46619 at this receptor is central to its biological function.[1][5] The geometric isomerization of the 5,6-double bond from cis to trans can significantly alter the molecule's three-dimensional structure, which is critical for receptor binding and activation.

Without experimental data, any potential interaction of 5-trans U-46619 with the TP receptor remains purely speculative. It is plausible that the trans configuration hinders or prevents effective binding to the TP receptor, which would explain the focus on its mPGES inhibitory activity.

Data Presentation: Quantitative Data Summary

Due to the limited research on 5-trans U-46619, a comprehensive table of quantitative pharmacological data cannot be compiled. The only available comparative data point is presented below.

| Compound | Target | Activity | Potency | Reference |

| 5-trans U-46619 | Microsomal Prostaglandin E Synthase (mPGES) | Inhibition | Approx. half as potent as U-46619 | [3] |

| U-46619 (5-cis) | Microsomal Prostaglandin E Synthase (mPGES) | Inhibition | - | [3] |

| U-46619 (5-cis) | Thromboxane A2 (TP) Receptor | Agonism | EC50 = 0.035 µM | [5] |

Experimental Protocols

Detailed experimental protocols specifically designed for the investigation of 5-trans U-46619 are not available in the public domain. The singular study identifying its mPGES inhibitory activity utilized a reversed-phase HPLC assay to measure the production of tritiated prostaglandin E2 by membranes from cells overexpressing human microsomal PGE synthase.[4] For researchers interested in replicating or expanding upon this work, the methodology is detailed in the publication by Quraishi et al. (2002).[4]

Signaling Pathways and Logical Relationships

Given the absence of data on the receptor-mediated signaling of 5-trans U-46619, a diagram of its signaling pathway cannot be constructed. The logical relationship based on current knowledge is straightforward and can be visualized as follows:

Conclusion and Future Directions

The biological activity of 5-trans U-46619 remains largely uncharted territory. Its characterization as a minor impurity in U-46619 preparations and its comparatively weak inhibition of mPGES are the only established facts. The critical question of its interaction, or lack thereof, with the thromboxane A2 receptor is a significant knowledge gap that warrants investigation.

Future research should focus on the following areas:

-

Synthesis and Purification: Development of methods to synthesize or isolate pure 5-trans U-46619 to enable definitive pharmacological studies.

-

Receptor Binding Assays: Determination of the binding affinity of 5-trans U-46619 for the TP receptor and other prostanoid receptors.

-

Functional Assays: Evaluation of the functional activity of 5-trans U-46619 in cell-based and tissue-based assays to assess for agonism or antagonism at the TP receptor.

-

In vivo Studies: Investigation of the physiological effects of pure 5-trans U-46619 in animal models.

A thorough characterization of 5-trans U-46619 will not only provide a more complete understanding of the pharmacology of U-46619 preparations but also has the potential to uncover novel biological activities and structure-activity relationships within the prostanoid family.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. 美国GlpBio - 5-trans U-46619 | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 4. Inhibition of inducible prostaglandin E(2) synthase by 15-deoxy-Delta(12,14)-prostaglandin J(2) and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

5-trans U-46619 as a microsomal prostaglandin E2 synthase inhibitor

An In-Depth Technical Guide on 5-trans U-46619 as a Microsomal Prostaglandin E2 Synthase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-trans U-46619 and its activity as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). While the parent compound, U-46619, is widely recognized as a potent thromboxane A2 (TP) receptor agonist, its 5-trans isomer has been identified as an inhibitor of the terminal enzyme in prostaglandin E2 synthesis.[1][2][3] This document consolidates the available data on its inhibitory action, presents relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade.[4] As a member of the membrane-associated proteins in the eicosanoid and glutathione metabolism (MAPEG) superfamily, mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[5] This process is the final step in the synthesis of PGE2, a potent mediator of inflammation, pain, fever, and various cancers.[4][5] The expression of mPGES-1 is often induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2) to drive PGE2 production.[6] Consequently, selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[7][8]

The Prostaglandin E2 Synthesis Pathway and Inhibition by 5-trans U-46619

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway, and the specific point of inhibition by 5-trans U-46619, is illustrated below.

Quantitative Data: Inhibitory Potency of U-46619 Isomers

5-trans U-46619 originates as a minor impurity, typically constituting 2-5% of commercial U-46619 preparations.[2] Its biological activity as a prostaglandin E synthase inhibitor has been sparsely investigated. The only published account to date directly comparing the 5-trans and 5-cis isomers found that 5-trans U-46619 was approximately half as potent as the 5-cis version in inhibiting the enzyme.[2]

| Compound | Target Enzyme | IC50 (µM) | Source |

| 5-cis U-46619 | Prostaglandin E Synthase | ~15 | [2] (Potency estimated) |

| 5-trans U-46619 | Prostaglandin E Synthase | ~30 | [2] (Potency estimated) |

Note: The precise IC50 values are inferred based on the reported relative potency. The original study should be consulted for definitive values.

Experimental Protocol: mPGES-1 Inhibition Assay

The following is a representative methodology for determining the inhibitory activity of compounds like 5-trans U-46619 against mPGES-1. This protocol is based on standard assays described in the literature for mPGES-1 inhibitors.

Objective: To quantify the in vitro inhibition of recombinant human mPGES-1 by 5-trans U-46619.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2), substrate

-

Glutathione (GSH), cofactor

-

Test compound (5-trans U-46619) dissolved in DMSO

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution of ferric chloride and citric acid)

-

Prostaglandin E2 (PGE2) standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification

Procedure:

-

Enzyme Preparation: Dilute the recombinant human mPGES-1 to the desired concentration in the reaction buffer.

-

Compound Incubation: In a microtiter plate, add the reaction buffer, GSH, and varying concentrations of 5-trans U-46619 (or vehicle control, DMSO). Pre-incubate with the diluted mPGES-1 enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.

-

Reaction Incubation: Allow the reaction to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 25°C).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Quantification of PGE2: Measure the concentration of the product, PGE2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of 5-trans U-46619 required to inhibit PGE2 production by 50%.

Conclusion

While 5-trans U-46619 is primarily known as an impurity in preparations of the TP receptor agonist U-46619, it demonstrates inhibitory activity against mPGES-1.[2] Its potency is modest compared to its 5-cis isomer and significantly lower than dedicated mPGES-1 inhibitors that report IC50 values in the nanomolar range.[4][6] Nevertheless, this activity is noteworthy for researchers working with U-46619, as the presence of this isomer could confound experimental results, particularly in studies related to prostaglandin synthesis. For professionals in drug development, the structure of U-46619 isomers could serve as a starting point for designing novel mPGES-1 inhibitors, although significant optimization would be required to enhance potency and selectivity. This guide provides the foundational technical information for understanding and further investigating the role of 5-trans U-46619 as an mPGES-1 inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 美国GlpBio - 5-trans U-46619 | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. e-century.us [e-century.us]

- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro stability of 5-trans U-46619 solutions

An In-depth Technical Guide on the In Vitro Stability of U-46619 Solutions

Introduction

U-46619 is a stable, synthetic analogue of the prostaglandin endoperoxide PGH₂, which acts as a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] Due to the inherent instability of native thromboxane A₂ in aqueous solutions (half-life of approximately 32 seconds at pH 7.4), U-46619 is widely used in biomedical research to study TXA₂-mediated physiological and pathological processes, such as platelet aggregation and vasoconstriction.[3][4] Its stability makes it a reliable tool for in vitro and in vivo experimental setups.[1][2]

This guide provides a comprehensive overview of the in vitro stability of U-46619 solutions, focusing on its handling, storage, and the methodologies for assessing its stability. It also briefly discusses its common isomer, 5-trans U-46619. This document is intended for researchers, scientists, and drug development professionals who utilize U-46619 in their work.

Chemical and Physical Properties

U-46619 is a bicyclic compound that mimics the structure of PGH₂.[2] Its 5-trans isomer, which can be present as a minor impurity in commercial preparations, has also been characterized.[5] The key properties are summarized below.

| Property | U-46619 | 5-trans U-46619 |

| IUPAC Name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[2] | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[6] |

| Synonyms | 9,11-Dideoxy-9α,11α-methanoepoxy PGF₂α[7] | 5,6-trans U-46619[6] |

| CAS Number | 56985-40-1[1][8] | 330796-58-2[6] |

| Molecular Formula | C₂₁H₃₄O₄[1][7] | C₂₁H₃₄O₄[6] |

| Molecular Weight | ~350.5 g/mol [1][2][7] | 350.5 g/mol [6] |

| Purity | ≥98%[1][7] | ≥98%[6] |

| Appearance | Supplied as a clear, colorless liquid in methyl acetate[7][8] | Supplied as a solution in methyl acetate[6] |

Solution Preparation, Solubility, and Handling

Proper handling and preparation of U-46619 solutions are critical to maintaining its integrity and ensuring experimental reproducibility.

Reconstitution and Solvent Exchange

U-46619 is typically supplied as a solution in methyl acetate.[1][7] To prepare solutions in other solvents, the following procedure is recommended:

-

Evaporate the original methyl acetate solvent under a gentle stream of inert nitrogen gas.

-

Immediately add the desired solvent of choice.

-

Ensure the new solvent has been purged with an inert gas to minimize oxidation.[7]

Solubility

The solubility of U-46619 in various common laboratory solvents has been determined and is crucial for preparing appropriate stock concentrations.

| Solvent | Approximate Solubility |

| Ethanol | ~100 mg/mL[7] |

| DMSO | ~100 mg/mL[7] |

| Dimethylformamide (DMF) | ~100 mg/mL[7] |

| PBS (pH 7.2) | ~1 mg/mL[7] |

In Vitro Stability and Storage

While U-46619 is considered a stable analogue of TXA₂, its stability is highly dependent on the solvent and storage conditions.[3][4]

Stock Solutions (in Organic Solvents)

Stock solutions of U-46619 in organic solvents like methyl acetate, ethanol, or DMSO are relatively stable when stored under appropriate conditions. Long-term storage can lead to gradual degradation, and repeated freeze-thaw cycles should be avoided.[9]

Aqueous Solutions

U-46619 is sparingly soluble and significantly less stable in aqueous buffers.[7] It is strongly recommended that aqueous solutions are prepared fresh for each experiment and are not stored for more than one day.[7] The limited stability in aqueous media is a critical consideration for in vitro assays.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions based on manufacturer data sheets.

| Solution Type | Solvent | Storage Temperature | Recommended Duration |

| Stock Solution | Methyl Acetate | -20°C | ≥ 2 years[7][10] |

| Stock Solution | Methyl Acetate | -80°C | Up to 6 months[9] |

| Stock Solution | Methyl Acetate | -20°C | Up to 1 month[9] |

| Aqueous Dilution | PBS or other buffers | 2-8°C | Not recommended for more than one day[7] |

Experimental Protocols for Stability Assessment

While specific degradation kinetics for U-46619 are not widely published, a standard stability-indicating study can be performed using established analytical techniques.[11]

General Workflow for Stability Testing

A typical workflow for assessing the in vitro stability of a U-46619 solution involves sample preparation, incubation under defined stress conditions, and analysis at various time points.

Caption: General workflow for an in vitro stability study of U-46619.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing, as it can separate and quantify the parent compound from its potential degradation products.[11]

A representative HPLC method for U-46619 analysis is detailed below. Note: This is a general protocol and should be optimized for specific laboratory conditions.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at ~210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Quantification | Peak area integration compared against a standard curve of known U-46619 concentrations |

Mechanism of Action and Signaling Pathway

U-46619 exerts its biological effects by binding to and activating the Thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[9] This activation triggers several downstream signaling cascades responsible for its physiological effects.

Caption: Simplified signaling pathway of U-46619 via the TP receptor.

Activation of the TP receptor by U-46619 leads to the stimulation of G-proteins such as Gq and G12/13.[9] This subsequently activates downstream pathways including phospholipase C (PLC), RhoA, and mitogen-activated protein kinases (MAPKs) like ERK-1, ERK-2, and p38, ultimately resulting in increased intracellular calcium, platelet aggregation, and smooth muscle contraction.[1][9]

Conclusion

References

- 1. rndsystems.com [rndsystems.com]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. U46619 | Hart Biologicals [hartbio.co.uk]

- 5. 美国GlpBio - 5-trans U-46619 | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. U-46619 - Immunomart [immunomart.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

5-trans U-46619: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

This technical guide provides an in-depth overview of 5-trans U-46619, a chemical compound of significant interest to researchers in pharmacology and drug development. This document consolidates key data, including its chemical properties, biological activity, and relevant experimental protocols. Special emphasis is placed on its relationship with its well-studied isomer, U-46619, a potent thromboxane A2 (TP) receptor agonist. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2). Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 330796-58-2 | |

| Molecular Weight | 350.5 g/mol | |

| Molecular Formula | C₂₁H₃₄O₄ | |

| Synonyms | 5,6-trans U-46619 | |

| Purity | ≥98% | |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Biological Activity

The biological activity of 5-trans U-46619 has not been as extensively studied as its cis-isomer, U-46619. However, it is recognized as an isomer of a potent thromboxane A2 (TP) receptor agonist and is itself a TP receptor agonist.[1] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[1]

One study has reported that 5-trans U-46619 is approximately half as potent as the 5-cis version (U-46619) as an inhibitor of microsomal prostaglandin E synthase (mPGES-1).[1]

Given the limited direct data on 5-trans U-46619, the well-documented biological activities of U-46619 serve as a primary reference. U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor, with an EC₅₀ of 0.035 μM.[2] It mimics the effects of thromboxane A2, including inducing platelet aggregation and contraction of smooth muscle.[3]

Signaling Pathways

As a thromboxane A2 receptor agonist, the signaling cascade initiated by 5-trans U-46619 is presumed to be similar to that of U-46619. Activation of the G-protein coupled TP receptor leads to the stimulation of multiple downstream pathways.

Gq-Mediated Pathway

Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

References

Methodological & Application

Application Notes and Protocols for the Thromboxane A2 Receptor Agonist 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the potent but unstable endoperoxide prostaglandin H2 (PGH2) and acts as a selective and potent agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] Its stability and potent agonist activity make it an invaluable tool in cardiovascular research, particularly in studies related to hemostasis, thrombosis, and vascular tone. U-46619 reliably induces platelet aggregation and vasoconstriction, mimicking the physiological and pathological effects of TXA2.[4][5] These application notes provide detailed protocols for the use of U-46619 in common experimental models and summarize its key signaling pathways and quantitative parameters.

Signaling Pathways of U-46619

U-46619 exerts its effects by binding to the G-protein coupled TP receptor.[6] This interaction initiates a cascade of intracellular signaling events that vary depending on the cell type. In vascular smooth muscle cells, activation of the TP receptor leads to an increase in intracellular calcium concentration ([Ca2+]i) through multiple mechanisms, including influx via L-type calcium channels (Cav1.2) and store-operated calcium channels (SOCC), as well as release from the sarcoplasmic reticulum.[6][7] This elevation in calcium, along with the activation of the RhoA/Rho-kinase (ROCK) pathway, leads to vasoconstriction.[3][7] In platelets, U-46619-mediated TP receptor activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), ultimately causing platelet shape change, granule secretion, and aggregation.[8] Furthermore, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways, which can influence cell differentiation and proliferation.[3][9]

Quantitative Data Summary

The following table summarizes the effective concentrations (EC50) of U-46619 in various in vitro assays. These values can serve as a starting point for experimental design.

| Parameter | Biological Response | Preparation | EC50 Value (µM) | Reference |

| EC50 | Platelet Shape Change | Human Platelets | 0.035 ± 0.005 | [8] |

| EC50 | Myosin Light-Chain Phosphorylation | Human Platelets | 0.057 ± 0.021 | [8] |

| EC50 | Serotonin Release | Human Platelets | 0.54 ± 0.13 | [8] |

| EC50 | Fibrinogen Receptor Exposure | Human Platelets | 0.53 ± 0.21 | [8] |

| EC50 | Platelet Aggregation | Human Platelets | 1.31 ± 0.34 | [8] |

| EC50 | Bronchoconstriction (Small Airways) | Rat Lung Slices | 0.0069 | [10] |

| EC50 | Bronchoconstriction (Large Airways) | Rat Lung Slices | 0.066 | [10] |

| Log EC50 | Vasoconstriction | Human Resistance Arteries | -7.79 ± 0.16 M (0.016 µM) | [11] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) or whole blood, measured by light transmission aggregometry (LTA) or impedance aggregometry, respectively.

Materials:

-

U-46619 stock solution (e.g., 100 µM in ethanol or DMSO).[4]

-

Whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer (LTA or impedance).

-

Stir bars.

-

Pipettes.

Protocol:

-

Sample Preparation:

-

For LTA, prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Collect the supernatant (PRP). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

For impedance aggregometry, whole blood can be used directly after dilution with saline according to the instrument manufacturer's instructions.[12]

-

-

Instrument Setup:

-

Aggregation Measurement:

-

Pipette PRP or diluted whole blood into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.

-

Add a specific concentration of U-46619 to the cuvette to initiate aggregation. A typical starting concentration is 1 µM.[14]

-

Record the change in light transmission or impedance over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The aggregation response is typically quantified as the maximum percentage of light transmission or the change in impedance.

-

Dose-response curves can be generated by testing a range of U-46619 concentrations to determine the EC50.

-

Vasoconstriction Assay in Isolated Blood Vessels

This protocol outlines the methodology for assessing U-46619-induced vasoconstriction in isolated arterial rings using a wire myograph.

Materials:

-

Isolated blood vessel (e.g., rat aorta, human saphenous vein).[5][15]

-

Wire myograph system.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

U-46619 stock solution.

-

Potassium chloride (KCl) solution (for viability testing).

-

Dissection microscope and tools.

Protocol:

-

Tissue Preparation:

-

Excise the blood vessel and place it in cold PSS.

-

Under a dissection microscope, carefully clean the vessel of adherent connective and adipose tissue.

-

Cut the vessel into rings of 2-3 mm in length.

-

Mount the rings on the wires of the myograph jaws in the organ bath chambers filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.[11]

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined during normalization).[16]

-

Test the viability of the vascular rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).[16] Rings that do not show a robust contraction should be discarded.

-

Wash the rings with fresh PSS and allow them to return to baseline tension.

-

-

U-46619-Induced Contraction:

-

Construct a cumulative concentration-response curve by adding U-46619 to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[15]

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

-

Data Analysis:

-

The contractile response is measured as the change in tension (in mN).

-

The response can be normalized to the maximum contraction induced by KCl.

-

Plot the concentration of U-46619 against the contractile response to generate a dose-response curve and calculate the EC50 and Emax.

-

Conclusion

5-trans U-46619 is a critical pharmacological tool for investigating the roles of the thromboxane A2 pathway in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the multifaceted effects of this potent TP receptor agonist. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.

References

- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. U46619 | Hart Biologicals [hartbio.co.uk]

- 5. U-46619-induced potentiation of noradrenergic constriction in the human saphenous vein: antagonism by thromboxane receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]

- 16. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-trans U-46619 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-trans U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH₂, in various in vitro research applications. U-46619 is a potent thromboxane A₂ (TXA₂) receptor agonist and is widely utilized to study TXA₂-mediated signaling pathways and physiological responses.[1]

Mechanism of Action

U-46619 selectively binds to and activates the thromboxane A₂ (TP) receptor, a G-protein-coupled receptor.[1][2] This activation initiates a cascade of intracellular signaling events, primarily through Gαq and Gα12/13 proteins. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3]

Furthermore, U-46619-induced TP receptor activation can stimulate the Rho/Rho-kinase pathway, which plays a crucial role in smooth muscle contraction and other cellular processes.[3][4] Additionally, studies have demonstrated the involvement of the mitogen-activated protein kinase (MAPK) pathways, specifically p38MAPK and ERK1/2, in the cellular responses to U-46619.[4][5]

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative data for 5-trans U-46619 in various in vitro assays.

Table 1: Effective Concentrations of U-46619 in Platelet Function Assays

| Parameter | Species | EC₅₀ | Concentration Range | Reference |

| Platelet Aggregation | Human | 0.58 µM - 1.31 µM | 1 nM - 10 µM | [4][6] |

| Platelet Shape Change | Human | 0.013 µM - 0.035 µM | 1 nM - 10 µM | [4][6] |

| Serotonin Release | Human | 0.536 µM | Not Specified | [6] |

| Fibrinogen Receptor Binding | Human | 0.53 µM | Not Specified | [6] |

| Myosin Light Chain Phosphorylation | Human | 0.057 µM | Not Specified | [6] |

Table 2: Effective Concentrations of U-46619 in Other In Vitro Assays

| Application | Cell/Tissue Type | Effective Concentration | Observed Effect | Reference |

| Vasoconstriction | Mouse Coronary Artery | Concentration-dependent | Contraction | [7] |

| Vasoconstriction | Rat Pulmonary Artery | Not Specified | Contraction | [2] |

| Vasoconstriction | Mouse Intrarenal Artery | Not Specified | Contraction | [3] |

| Intracellular Calcium Mobilization | HEK293 cells expressing TP receptor | EC₅₀ = 56 ± 7 nM | Increased [Ca²⁺]i | [8] |

| hiPSC Differentiation to Endothelial Cells | Human iPSCs | Not Specified | Improved differentiation efficiency | [4][5] |

| Norepinephrine Efflux Potentiation | Rabbit Vas Deferens | 100 nM (maximal effect) | Enhanced adrenergic force generation | [9][10] |

| Inhibition of Noradrenaline Release | Rat Hippocampal Slices | 10 - 100 µM | Decreased KCl-evoked NA release | [11] |

Signaling Pathway Diagram

Caption: Signaling pathway of 5-trans U-46619.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), measured by light transmission aggregometry.

Materials:

-

5-trans U-46619

-

Human whole blood from healthy, consenting donors

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS)

-

Platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Cuvettes with stir bars

Procedure:

-

PRP Preparation:

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

-

-

U-46619 Preparation:

-

Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of U-46619 in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add 50 µL of the U-46619 dilution to the PRP to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The aggregation is quantified as the maximum percentage change in light transmission.

-

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor (e.g., HEK293-TPα) using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing the human TP receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

5-trans U-46619

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK293-TP receptor cells under standard conditions.

-

Seed the cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Loading with Calcium Indicator:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

-

Measurement of Calcium Response:

-

Prepare serial dilutions of U-46619 in HBSS at 2x the final desired concentration.

-

Place the plate in the fluorometric plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Program the instrument to inject 100 µL of the U-46619 dilutions into the wells.

-

Measure the change in fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro U-46619 studies.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine U-46619 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It acts as a potent thromboxane A2 (TP) receptor agonist and is widely used in research to study the physiological and pathological roles of the thromboxane A2 signaling pathway.[1] Activation of the TP receptor by U-46619 triggers a cascade of intracellular events that are crucial in various processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] These application notes provide detailed protocols for various cell-based assays to quantify the activity of U-46619, offering valuable tools for drug discovery and development programs targeting the thromboxane pathway.

Signaling Pathways of U-46619

U-46619 primarily mediates its effects through the Gq protein-coupled TP receptor.[3] Activation of this receptor initiates several downstream signaling cascades, making it amenable to a variety of cell-based assays.

Gq/Phospholipase C/Calcium Mobilization Pathway

Upon binding of U-46619 to the TP receptor, the associated Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium is a key signaling event that triggers many of the cellular responses to U-46619.[2][4][5]

Caption: U-46619 Gq signaling pathway.

RhoA Activation Pathway

In addition to the canonical Gq pathway, the TP receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in smooth muscle contraction and other cellular processes.

Caption: U-46619 RhoA activation pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2.[6] This activation can contribute to cellular processes such as proliferation and inflammation.

References

- 1. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for U-46619 in Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent thromboxane A₂ (TXA₂) receptor agonist.[1] It is widely utilized in pharmacological research to mimic the effects of TXA₂ and investigate its role in various physiological and pathophysiological processes.[2] One of its primary applications is in the study of smooth muscle physiology, where it reliably induces contraction in a variety of tissues, including vascular, airway, and gastrointestinal smooth muscle.[3][4] These application notes provide detailed protocols for using U-46619 in smooth muscle contraction assays, data on its potency in different tissues, and an overview of its mechanism of action.

U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.[5] Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle contraction.[2][6] This makes U-46619 an invaluable tool for studying the mechanisms of smooth muscle contraction and for screening compounds that may modulate smooth muscle tone.

Data Presentation: Potency of U-46619 in Various Smooth Muscle Tissues

The following table summarizes the half-maximal effective concentration (EC₅₀) values of U-46619 in inducing contraction in a range of smooth muscle preparations. These values highlight the potent contractile effects of U-46619.

| Tissue Type | Species | Preparation | EC₅₀ (nM) | Reference |

| Vascular Smooth Muscle | Human | Penile Resistance Arteries | 6.2 ± 2.2 | [7] |

| Human | Corpus Cavernosum | 8.3 ± 2.8 | [7] | |

| Rat | Aorta | ~50 | [2] | |

| Rat | Small Mesenteric Arteries | ~10 | ||

| Airway Smooth Muscle | Human | Bronchial Smooth Muscle | 12 | [8] |

| Rat | Small Airways (<250 µm) | 6.9 | [9] | |

| Rat | Large Airways (>420 µm) | 66 | [9] | |

| Gastrointestinal Smooth Muscle | Porcine | Lower Esophageal Sphincter | Concentration-dependent contraction | [10] |

Experimental Protocols

Protocol 1: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to U-46619.

Materials:

-

U-46619 stock solution (e.g., 1 mM in ethanol or DMSO)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Isolated tissue organ bath system with force transducers

-

Data acquisition system

-

Dissection tools (forceps, scissors)

-

Suture material (e.g., silk)

-

Animal model (e.g., rat, mouse)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery).

-

Place the artery in ice-cold Krebs-Henseleit solution.

-

Gently remove adhering connective and adipose tissue.

-

Cut the artery into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

-

-

Mounting the Tissue:

-

Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.

-

One hook is fixed to a stationary support, and the other is connected to an isometric force transducer.

-

Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability Check:

-

To assess the viability of the tissue, induce a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM. This is achieved by adding a small volume of concentrated KCl to the bath.

-

A robust and sustained contraction indicates healthy tissue.

-

Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.

-

-

Cumulative Concentration-Response Curve:

-

Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

Record the contractile force continuously using the data acquisition system.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve.

-

Calculate the EC₅₀ value using non-linear regression analysis.

-

Protocol 2: Wire Myograph Assay for Small Arteries

This protocol is suitable for smaller resistance arteries and utilizes a wire myograph system.

Materials:

-

Same as Protocol 1, but with a wire myograph system.

-

Fine tungsten wires (e.g., 25-40 µm diameter)

Procedure:

-

Tissue Preparation:

-

Dissect small arteries (e.g., mesenteric or cerebral arteries) in cold Krebs-Henseleit solution under a dissection microscope.

-

Cut the artery into 2 mm segments.

-

-

Mounting the Tissue:

-

Thread two tungsten wires through the lumen of the arterial segment.

-

Mount the wires on the jaws of the wire myograph, with one jaw connected to a force transducer and the other to a micrometer for stretching the vessel.

-

-

Normalization:

-

Stretch the vessel in a stepwise manner to determine its optimal resting tension. This is a critical step to ensure reproducible results. The optimal tension is determined by constructing a length-tension curve.

-

-

Equilibration and Viability Check:

-

Follow the same steps as in Protocol 1 for equilibration and viability testing with KCl.

-

-

Concentration-Response Curve and Data Analysis:

-

Follow the same procedure as in Protocol 1 to generate a cumulative concentration-response curve for U-46619 and analyze the data.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: U-46619 signaling pathway in smooth muscle cells.

Caption: Experimental workflow for U-46619-induced contraction assay.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of human penile smooth muscle tone byprostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Mechanisms Underlying U46619-Induced Contraction on Porcine Lower Esophageal Sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing the Thromboxane A2 Analog U-46619 for Thromboxane Receptor Signaling Studies

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the stable thromboxane A2 (TXA2) analog, U-46619, to investigate thromboxane prostanoid (TP) receptor signaling. While the topic specifies 5-trans U-46619, it is important to note that this compound is a minor isomer and impurity found in most commercial preparations of U-46619.[1] The biological activity of 5-trans U-46619 has been rarely studied independently.[1] The predominant and well-characterized compound used as a potent and selective TP receptor agonist in research is the 5-cis isomer, U-46619.[2][3][4] Therefore, these notes will focus on the application of U-46619 as the standard tool for studying TXA2-mediated physiological and pathological processes.

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and potently stimulates TP receptor-mediated responses, including platelet aggregation and smooth muscle contraction.[2][5] Its stability in aqueous solutions, unlike the highly unstable endogenous ligand TXA2, makes it an invaluable tool for in vitro and ex vivo studies.[5][6]

Thromboxane Receptor Signaling Pathways